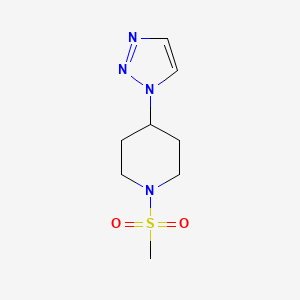

1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound seems to be related to a class of compounds known as polysubstituted 6-[(1H-1,2,3-triazol-1-yl)methyl]uracils .

Synthesis Analysis

The synthesis of these compounds involves an efficient azide alkyne cycloaddition for the preparation of several triazolo acyclic nucleosides and triazolo acyclic nucleoside phosphonates .Molecular Structure Analysis

The structure of these compounds involves a 1,2,3-triazol-1-yl group attached to a uracil base .Chemical Reactions Analysis

The reaction involves the use of a stoichiometric amount of copper iodide. Using a catalytic amount of CuI, this reaction was slow, due to chelate-like complexation of the copper catalyst with the product .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not specified in the available information .科学的研究の応用

Stereodynamics and Perlin Effect

Research by Shainyan et al. (2008) examined the stereodynamic behavior of compounds similar to 1-(methylsulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. They found that these compounds exist as mixtures of different conformers, with the preferred conformers being influenced by intramolecular interactions. This research is significant for understanding the stereochemical properties of such compounds (Shainyan et al., 2008).

Antimicrobial Activity

Vinaya et al. (2009) synthesized derivatives of piperidine, which showed significant antimicrobial activities against bacterial and fungal pathogens. This suggests potential applications of such compounds in addressing agricultural diseases and infections (Vinaya et al., 2009).

Inhibition of Carbonic Anhydrase Isozymes

Alafeefy et al. (2015) studied benzenesulfonamides with piperidinyl moieties as inhibitors of human carbonic anhydrases. These findings are relevant for the development of therapeutic agents targeting specific isozymes, such as in cancer treatment (Alafeefy et al., 2015).

Drug Metabolism

Hvenegaard et al. (2012) explored the metabolism of a novel antidepressant, demonstrating the role of various cytochrome P450 enzymes in metabolizing compounds with piperidine moieties. Such studies are crucial for understanding the pharmacokinetics of new drugs (Hvenegaard et al., 2012).

Fluorescence-Tagged Histamine Receptor Ligands

Amon et al. (2007) developed (3-phenoxypropyl)piperidine derivatives tagged with fluorescent moieties, contributing to the understanding of histamine H3 receptors. This has implications in neurological research and drug development (Amon et al., 2007).

Acetohydroxyacid Synthase Inhibition

Chen et al. (2009) investigated triazolopyrimidine sulfonanilide compounds, including piperidine derivatives, as herbicides. Their work provides insights into the development of agricultural chemicals (Chen et al., 2009).

Antifungal Activity

Darandale et al. (2013) synthesized compounds amalgamating triazoles, piperidines, and thieno pyridine rings, demonstrating their moderate to good antifungal activity. This research contributes to the development of new antifungal agents (Darandale et al., 2013).

Sulfomethylation of Polyazamacrocycles

Westrenen and Sherry (1992) described the sulfomethylation of piperazine, contributing to the synthesis of mixed-side-chain macrocyclic chelates. This methodology has potential applications in the synthesis of complex molecular structures (Westrenen & Sherry, 1992).

Antibacterial Activity and Surface Activity

El-Sayed (2006) synthesized 1,2,4-triazole derivatives with potential antibacterial activity and applications as surface active agents. This research has implications for the development of new antibacterial compounds (El-Sayed, 2006).

Application in Li-ion Batteries

Kim et al. (2013) explored the use of piperidinium derivatives as co-solvents in Li-ion batteries, highlighting the potential of such compounds in improving battery performance (Kim et al., 2013).

Tuberculosis Treatment Related Substances

Jayachandra et al. (2018) characterized substances related to multidrug-resistant tuberculosis treatment, including piperidine derivatives. Their research is significant for understanding the impurities and related substances in TB drug development (Jayachandra et al., 2018).

Sulfonyl Hydrazone Synthesis

Karaman et al. (2016) synthesized sulfonyl hydrazones with piperidine derivatives, showcasing their potential in medicinal chemistry, including antioxidant and anticholinesterase activities (Karaman et al., 2016).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-methylsulfonyl-4-(triazol-1-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S/c1-15(13,14)11-5-2-8(3-6-11)12-7-4-9-10-12/h4,7-8H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFLWMHGSUOJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)

![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)

![Methyl 2-((5-chloro-4-methylbenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2734565.png)

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2734570.png)

![6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2734572.png)

![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-pyridin-4-ylprop-2-enenitrile](/img/structure/B2734575.png)

![(3-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2734579.png)